4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with isopropylsulfonyl and heterocyclic moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
They are known to bind to various biological targets based on their chemical diversity .
Mode of action
The interaction of isoxazole and oxadiazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
Isoxazole and oxadiazole derivatives can affect a wide range of biochemical pathways. For example, they have been shown to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Pharmacokinetics
The ADME properties of isoxazole and oxadiazole derivatives can vary widely depending on their specific structures. Many of these compounds are known to have good bioavailability due to their favorable physicochemical properties .
Result of action
The molecular and cellular effects of isoxazole and oxadiazole derivatives can include the inhibition of key enzymes, the modulation of receptor activity, and the induction of cell death in cancer cells .
Action environment
The action, efficacy, and stability of isoxazole and oxadiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) catalysts . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole and oxadiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the heterocyclic rings, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A GABA receptor agonist with an isoxazole core.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual heterocyclic structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-9(2)25(21,22)11-5-3-10(4-6-11)13(20)17-15-19-18-14(23-15)12-7-8-16-24-12/h3-9H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWKNKAEZMLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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